molecular formula C12H8F6N4 B8107515 (5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine

Cat. No.: B8107515
M. Wt: 322.21 g/mol
InChI Key: MSEQOIJBYWMTFD-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H8F6N4 and its molecular weight is 322.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bone Disorder Treatment

  • A compound with a similar structure, featuring a 2-aminopyrimidine template, was identified for its potential in treating bone disorders. It targets the Wnt beta-catenin cellular messaging system and has shown effectiveness in increasing trabecular bone formation rates in animal models (Pelletier et al., 2009).

Synthesis of Biheterocycles

  • The compound has been used as a precursor in synthesizing a series of biheterocycles, which indicates its versatility in chemical synthesis and potential applications in developing new pharmacological agents (Aquino et al., 2017).

OLED Applications

  • Research on similar pyrimidine chelates led to the development of new classes of heteroleptic Ir(III) metal complexes. These compounds have applications in organic light-emitting diodes (OLEDs), demonstrating the potential for electronic and display technologies (Chang et al., 2013).

Malaria Treatment

  • Analogues of this compound have been investigated for the treatment and prevention of malaria. One such analogue demonstrated superior antimalarial activity against multidrug-resistant strains, highlighting its potential in medical applications (Chavchich et al., 2016).

Pharmacological Interest

  • The compound's framework has been used to synthesize novel hybrids with potential pharmacological applications, including selective inhibition of enzymes related to neurological conditions (Zanatta et al., 2020).

Anticonvulsant Agents

  • Derivatives of a similar chemical structure have been synthesized and screened for anticonvulsant activity, indicating the compound's relevance in developing treatments for seizure disorders (Pandey & Srivastava, 2011).

Properties

IUPAC Name

[5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N4/c13-11(14,15)8-5-20-9(1-6(8)2-19)7-3-21-10(22-4-7)12(16,17)18/h1,3-5H,2,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQOIJBYWMTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Reactant of Route 2
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Reactant of Route 3
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Reactant of Route 4
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Reactant of Route 5
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Reactant of Route 6
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine

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